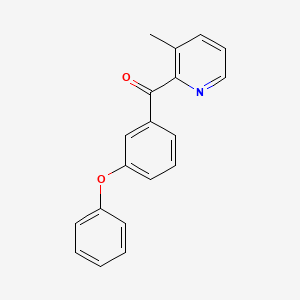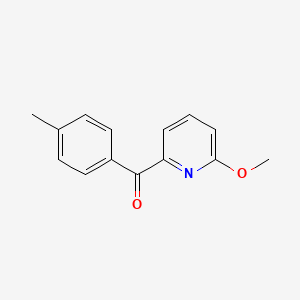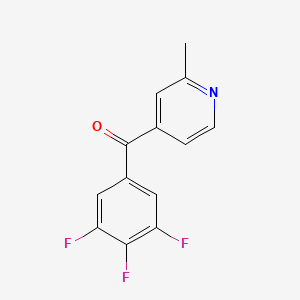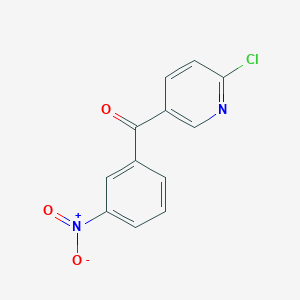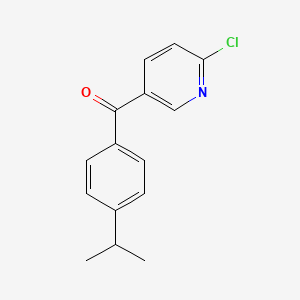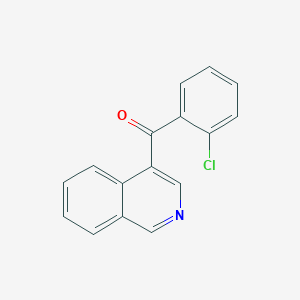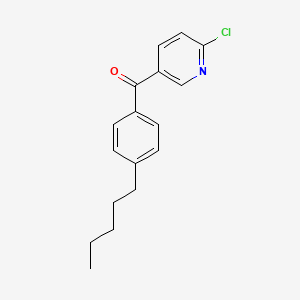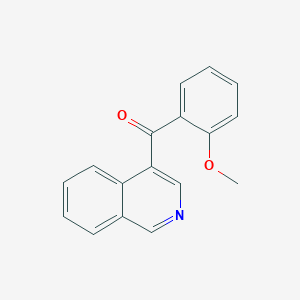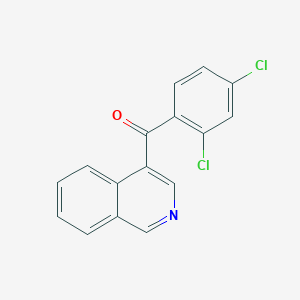![molecular formula C9H13N3O4S B1421817 N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide CAS No. 931967-80-5](/img/structure/B1421817.png)
N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide” are not available, general methods for synthesizing similar compounds involve the reaction of aldehydes or ketones with primary or secondary amines . The reaction of an aldehyde or ketone with a primary amine can lead to the formation of an imine .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the sources retrieved .Scientific Research Applications
Anticancer Potential
N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide has shown potential in cancer treatment. Research indicates that similar molecules, such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, act as inhibitors in the HIF-1 pathway, which can antagonize tumor growth in cancer models. Structural modifications to these molecules are being explored to optimize their function and pharmacology as potential cancer therapeutics (Mun et al., 2012). Additionally, another study on a related compound, KCN1, demonstrated its efficacy in inhibiting the growth of pancreatic cancer cells in vitro and in vivo, providing a basis for its future development as a therapeutic agent (Wang et al., 2012).
Anti-fungal Applications
This compound derivatives have been studied for their anti-fungal properties. A series of novel derivatives showed significant in vitro activity against yeast-like fungi, demonstrating potential as new agents in treating fungal infections, particularly against strains of Candida albicans (Sławiński et al., 2014).
Photodynamic Therapy
A study investigated the synthesis and characterization of new zinc phthalocyanine molecules substituted with benzenesulfonamide derivative groups, which have potential in photodynamic therapy for cancer treatment. The synthesized compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Anti-HIV Activity
Derivatives of this compound have been synthesized and tested for their potential as anti-HIV agents. One such derivative demonstrated promising anti-HIV-1 activity, suggesting the potential for these compounds in HIV treatment (Brzozowski & Sa̧czewski, 2007).
Safety and Hazards
Future Directions
While specific future directions for “N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide” are not available, similar compounds such as secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals and agrochemicals .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-15-7-4-3-6(5-8(7)16-2)17(13,14)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYVJIPIQRYBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




